Cas no 113963-37-4 (4H-1-Benzopyran-4-one, 5-(b-D-glucopyranosyloxy)-2,3-dihydro-7,8-dimethoxy-2-phenyl-,(2S)-)

4H-1-Benzopyran-4-one, 5-(b-D-glucopyranosyloxy)-2,3-dihydro-7,8-dimethoxy-2-phenyl-,(2S)- 化学的及び物理的性質
名前と識別子
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- 4H-1-Benzopyran-4-one, 5-(b-D-glucopyranosyloxy)-2,3-dihydro-7,8-dimethoxy-2-phenyl-,(2S)-
- (2S)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- (2S)-7,8-Dimethoxy-5b-D-glucopyranosyloxyflavanone
- 4H-1-Benzopyran-4-one,5-(b-D-glucopyranosyloxy)-2,3-dihydro-7,8-dimethoxy-2-phenyl-,(S)-
- Andrographidin A
- Andrographidine A
- FS-8309
- 4H-1-BENZOPYRAN-4-ONE, 5-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-7,8-DIMETHOXY-2-PHENYL-, (2S)-
- 113963-37-4
- 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-2,3-dihydro-7,8-dimethoxy-2-phenyl-, (2S)-
- CHEBI:186955
- UNII-KD098V596T
- AKOS040763589
- Q27282187
- KD098V596T
- (2S)-7,8-dimethoxy-2-phenyl-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,3-dihydrochromen-4-one
- 7,8-dimethoxy-2-phenyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,3-dihydrochromen-4-one
- 11363-37-4
- 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
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- インチ: InChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3/t13-,16+,18+,19-,20+,23+/m0/s1
- InChIKey: HTJQSWAVTHDBPX-PHKHNSMASA-N
- ほほえんだ: COC1C(OC)=C2C(C(=O)C[C@@H](C3=CC=CC=C3)O2)=C(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)C=1
計算された属性
- せいみつぶんしりょう: 462.15259702g/mol
- どういたいしつりょう: 462.15259702g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 144Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
4H-1-Benzopyran-4-one, 5-(b-D-glucopyranosyloxy)-2,3-dihydro-7,8-dimethoxy-2-phenyl-,(2S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6599-5 mg |
Andrographidine A |
113963-37-4 | 5mg |
¥3340.00 | 2022-02-28 | ||
ChemFaces | CFN95210-5mg |
Andrographidine A |
113963-37-4 | >=98% | 5mg |
$318 | 2021-07-22 | |
TargetMol Chemicals | TN6599-5 mg |
Andrographidine A |
113963-37-4 | 98% | 5mg |
¥ 3,040 | 2023-07-11 | |
TargetMol Chemicals | TN6599-1 mL * 10 mM (in DMSO) |
Andrographidine A |
113963-37-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3140 | 2023-09-15 | |
ChemFaces | CFN95210-5mg |
Andrographidine A |
113963-37-4 | >=98% | 5mg |
$318 | 2022-02-28 | |
ChemFaces | CFN95210-10mg |
Andrographidine A |
113963-37-4 | >=98% | 10mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN6599-5mg |
Andrographidine A |
113963-37-4 | 5mg |
¥ 3040 | 2024-07-20 | ||
TargetMol Chemicals | TN6599-1 ml * 10 mm |
Andrographidine A |
113963-37-4 | 1 ml * 10 mm |
¥ 3140 | 2024-07-20 |
4H-1-Benzopyran-4-one, 5-(b-D-glucopyranosyloxy)-2,3-dihydro-7,8-dimethoxy-2-phenyl-,(2S)- 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Mei Zhou RSC Adv., 2016,6, 113322-113326
4H-1-Benzopyran-4-one, 5-(b-D-glucopyranosyloxy)-2,3-dihydro-7,8-dimethoxy-2-phenyl-,(2S)-に関する追加情報
Compound CAS No. 113963-37-4: 4H-1-Benzopyran-4-one, 5-(b-D-glucopyranosyloxy)-2,3-dihydro-7,8-dimethoxy-2-phenyl-, (2S)-
Compound CAS No. 113963-37-4, also known as 4H-1-Benzopyran-4-one, is a highly specialized organic compound with significant potential in the fields of pharmacology and natural product research. This compound is characterized by its complex molecular structure, which includes a benzopyranone skeleton with multiple functional groups. The presence of a b-D-glucopyranosyloxy group at position 5 and dimethoxy substituents at positions 7 and 8 further enhances its structural complexity and biological activity.
The compound's structure also features a phenyl group attached at position 2, which contributes to its aromaticity and potential for interaction with biological targets. The stereochemistry at position 2 is specified as (2S), indicating a specific spatial arrangement that may influence its pharmacokinetic properties and bioavailability. Recent studies have highlighted the importance of stereochemistry in determining the efficacy and safety of bioactive compounds, making this compound a promising candidate for further exploration in drug development.
Research into the synthesis of this compound has been driven by its potential applications in the pharmaceutical industry. Scientists have employed various synthetic strategies to construct the benzopyranone framework, including oxidative cyclization and enzymatic glycosylation. These methods have not only improved the yield and purity of the compound but also opened new avenues for the production of similar bioactive molecules.
The biological activity of CAS No. 113963-37-4 has been extensively studied in recent years. Preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Additionally, this compound has shown promise in inhibiting certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and beta-secretase.
In terms of pharmacokinetics, studies have revealed that the compound exhibits favorable absorption profiles in preclinical models, suggesting its potential for oral administration. However, further research is needed to evaluate its bioavailability in humans and to optimize its pharmacokinetic properties for therapeutic use.
The application of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, has significantly improved our understanding of this compound's structure and properties. These techniques have also facilitated the identification of minor impurities and degradation products during synthesis, ensuring the production of high-quality material for biological testing.
In conclusion, CAS No. 113963-37-4, or 4H-1-Benzopyran-4-one, represents a cutting-edge advancement in natural product chemistry with immense potential for therapeutic applications. Its unique structure, coupled with promising biological activity profiles, positions it as a valuable asset in the development of novel drugs targeting inflammation, oxidative stress, and neurodegenerative diseases.
